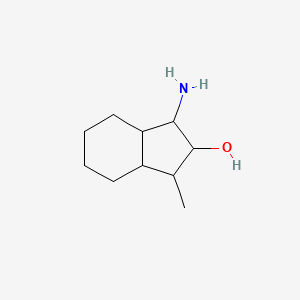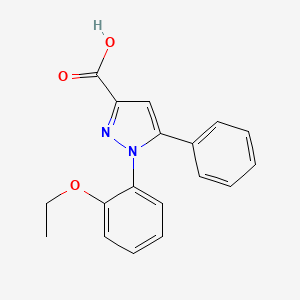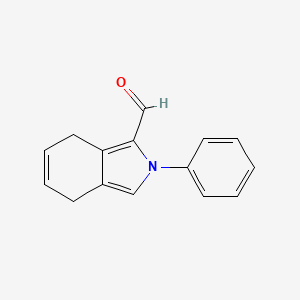
N,N-diethyl-3-methylpent-2-en-4-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-methylpent-2-en-4-yn-1-amine is an organic compound characterized by its unique structure, which includes both alkyne and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methylpent-2-en-4-yn-1-amine typically involves the reaction of 3-methylpent-2-en-4-yn-1-ol with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the following steps:
Formation of the Alkyne Intermediate: The starting material, 3-methylpent-2-en-4-yn-1-ol, is synthesized through the reaction of propargyl alcohol with isobutyraldehyde in the presence of a base.
Amination Reaction: The alkyne intermediate is then reacted with diethylamine in the presence of a catalyst, such as palladium, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methylpent-2-en-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding oxides.
Reduction: Alkenes or alkanes.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,N-diethyl-3-methylpent-2-en-4-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methylpent-2-en-4-yn-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The amine group can interact with acidic residues on proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-methylpent-2-en-4-yn-1-amine
- N,N-diethyl-3-methylbut-2-en-4-yn-1-amine
- N,N-diethyl-3-methylpent-2-en-3-yn-1-amine
Uniqueness
N,N-diethyl-3-methylpent-2-en-4-yn-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61753-35-3 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N,N-diethyl-3-methylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C10H17N/c1-5-10(4)8-9-11(6-2)7-3/h1,8H,6-7,9H2,2-4H3 |
InChI Key |
UOAXWEOTEUJWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=C(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[Dimethyl(triphenylmethyl)silyl]oxy}-2,2-dimethylpropanal](/img/structure/B14547400.png)



![2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide](/img/structure/B14547415.png)
![N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B14547421.png)

![5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14547444.png)
phosphane](/img/structure/B14547449.png)
